molecular formula C25H27N3O2S B11357726 N-(4-ethylphenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

N-(4-ethylphenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide

Cat. No.: B11357726
M. Wt: 433.6 g/mol
InChI Key: YTXXOPDOODPGSK-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by its unique structure, which includes an ethylphenyl group, a dimethylpyridine ring, and a carbamoylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-chloropyridine.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.

    Attachment of the Carbamoylmethylsulfanyl Group: This step involves the reaction of 3-methylphenyl isocyanate with a thiol compound to form the carbamoylmethylsulfanyl group, which is then attached to the pyridine ring through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylmethylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include modulation of signal transduction and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE
  • N-(4-ISOPROPYLPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

N-(4-ETHYLPHENYL)-4,6-DIMETHYL-2-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific ethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-4,6-dimethyl-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C25H27N3O2S/c1-5-19-9-11-20(12-10-19)28-24(30)23-17(3)14-18(4)26-25(23)31-15-22(29)27-21-8-6-7-16(2)13-21/h6-14H,5,15H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

YTXXOPDOODPGSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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